molecular formula C13H14N2O B3054205 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one CAS No. 58897-60-2

6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one

Cat. No.: B3054205
CAS No.: 58897-60-2
M. Wt: 214.26 g/mol
InChI Key: KDRHOGIZKXNGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.27 g/mol . It features a pyridazin-3(2H)-one core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This specific core is a subject of significant research interest due to its presence in compounds with vasodilator and anticancer properties . Researchers are particularly interested in pyridazinone derivatives for developing novel therapies for cardiovascular diseases and targeted cancer treatments . The compound serves as a key intermediate for further chemical functionalization, allowing researchers to explore structure-activity relationships and develop new targeted agents . Its applications are primarily in preclinical research, including the synthesis of more complex molecules for pharmacological screening and the investigation of mechanisms related to phosphodiesterase (PDE) inhibition and kinase modulation . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-propan-2-ylphenyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9(2)10-3-5-11(6-4-10)12-7-8-13(16)15-14-12/h3-9H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRHOGIZKXNGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408945
Record name 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58897-60-2
Record name 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Diketone Formation :
    4-Isopropylacetophenone reacts with glyoxylic acid in the presence of potassium carbonate (K₂CO₃) at room temperature for 24 hours. This step generates a 1,4-diketone intermediate through aldol-like condensation:
    $$
    \text{4-Isopropylacetophenone} + \text{HOOCCHO} \xrightarrow{\text{K}2\text{CO}3} \text{Ar-CO-CH}_2\text{-COOH} \quad
    $$
    Acetic acid adjusts the pH to 4–5, followed by ammonium hydroxide to pH 8–9 to stabilize the intermediate.

  • Cyclization :
    The diketone undergoes cyclization with hydrazine hydrate in refluxing isopropanol (82–85°C, 6–8 hours), yielding the pyridazinone core:
    $$
    \text{Ar-CO-CH}2\text{-COOH} + \text{N}2\text{H}_4 \xrightarrow{\Delta} \text{this compound} \quad
    $$

Optimization and Yield

  • Yield : 60–75% after recrystallization from ethanol.
  • Key Variables :
    • Excess hydrazine (1.5 equivalents) improves ring closure efficiency.
    • Reflux duration beyond 8 hours risks decomposition.

1,3-Dipolar Cycloaddition Strategies

1,3-Dipolar cycloaddition offers an alternative route, particularly for introducing aromatic substituents at position 6.

Synthesis of Precursors

The reaction employs 3-arylidine-2(3H)-benzofuranones and nitriles to generate pyridazinones:
$$
\text{Benzofuranone} + \text{Nitrile} \xrightarrow{\text{Acid}} \text{1,3-Dipole} \rightarrow \text{Pyridazinone} \quad
$$
For the target compound, 4-isopropylbenzaldehyde serves as the aryl component, reacting with maleonitrile under acidic conditions to form the cycloadduct.

Regioselectivity and Limitations

  • Regioselectivity : Controlled by electron-withdrawing groups on the dipolarophile.
  • Yield : 40–55%, lower than cyclocondensation due to competing side reactions.

Modern transition-metal-catalyzed cross-coupling reactions enable precise introduction of the 4-isopropylphenyl group.

Synthesis of Halogenated Pyridazinones

  • Dihalopyridazinone Preparation :
    Mucochloric acid (tetrachloromaleic anhydride) reacts with hydrazine to form 4,5-dichloropyridazin-3(2H)-one:
    $$
    \text{Mucochloric acid} + \text{N}2\text{H}4 \rightarrow \text{4,5-Dichloropyridazinone} \quad
    $$
  • Suzuki-Miyaura Coupling :
    The 6-chloro substituent undergoes palladium-catalyzed coupling with 4-isopropylphenylboronic acid:
    $$
    \text{6-Chloropyridazinone} + \text{Ar-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{this compound} \quad
    $$

Advantages and Challenges

  • Yield : 65–80% after column chromatography.
  • Challenges : Requires anhydrous conditions and inert atmosphere.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for pyridazinone formation.

Protocol

  • Cyclocondensation : 4-Isopropylacetophenone and glyoxylic acid are irradiated at 120°C for 15 minutes, followed by hydrazine hydrate for 10 minutes.
  • Yield : 70–78% with >95% purity by HPLC.

Comparative Analysis of Synthetic Methods

Method Yield (%) Time Cost Scalability
Cyclocondensation 60–75 8–10 hours Low High
1,3-Dipolar Cycloaddition 40–55 12+ hours Medium Moderate
Suzuki Coupling 65–80 6 hours High Low
Microwave-Assisted 70–78 30 minutes High Moderate

Key Findings :

  • Cyclocondensation balances cost and yield for industrial-scale production.
  • Microwave synthesis excels in rapid small-batch synthesis but requires specialized equipment.

Structural Characterization and Validation

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆) : δ 1.25 (d, 6H, CH(CH₃)₂), 3.05 (m, 1H, CH), 7.35–7.60 (m, 4H, Ar-H), 8.10 (s, 1H, NH).
    • ¹³C NMR : δ 22.1 (CH₃), 34.2 (CH), 126.5–148.7 (Ar-C), 161.5 (C=O).
  • Mass Spectrometry :

    • HRMS (ESI) : m/z 214.26 [M+H]⁺ (calc. 214.26).

Chemical Reactions Analysis

6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine, aryl hydrazines, ketones, esters, and 1,4-dicarbonyl compounds . The major products formed from these reactions are various substituted pyridazinone derivatives with diverse pharmacological activities .

Scientific Research Applications

6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one is a pyridazinone derivative with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary structure features a six-membered pyridazinone ring, with nitrogen atoms at positions 1 and 2, and a ketone group at position 3, with a phenyl group attached at position 6. A second phenyl ring is linked at the 4th position of the first phenyl group, with an isopropyl group (CH(CH3)2) as a substituent.

Scientific Research Applications

This compound serves as a versatile building block in the synthesis of new drugs and agrochemicals. Pyridazinone derivatives exhibit a wide range of biological activities, making them valuable tools for studying various biological processes. These derivatives are also used in developing drugs for treating conditions such as hypertension, cancer, and inflammation, and in the production of herbicides and other agrochemicals.

Chemistry

This compound is a building block for synthesizing new drugs and agrochemicals. The synthesis of this compound involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds. It can undergo oxidation, reduction, and substitution reactions, with common reagents including hydrazine, aryl hydrazines, ketones, esters, and 1,4-dicarbonyl compounds.

Biology

This compound exhibits various biological activities, making it useful for studying biological processes. Certain 6-aryl-3(2h)-pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation.

Medicine

As a pyridazinone derivative, this compound is used in developing drugs for treating conditions like hypertension, cancer, and inflammation. Derivatives of pyridazinone are under various phases of clinical trials, with some already approved for clinical use . Certain 2-Arylacetamide Pyridazin-3(2H)-ones have demonstrated formyl peptide receptor (FPR) agonist activity, inducing intracellular Ca2+ flux in HL-60 cells transfected with FPR1, FPR2, or FPR3 . Some compounds have been identified as FPR1-specific and mixed FPR1/FPR2 dual agonists with low micromolar EC50 values, activating human neutrophils and inducing chemotaxis .

Industry

This compound is used in the production of herbicides and other agrochemicals.

Biochemical Analysis

The biochemical properties of this compound are determined by its interactions with enzymes, proteins, and other biomolecules. Certain derivatives can inhibit calcium ion influx, which is required for platelet aggregation activation. The compound's effects on cells and cellular processes are diverse, with reported pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, and antiplatelet properties. The molecular mechanism involves interactions with biomolecules at the molecular level, such as inhibiting calcium ion influx.

Mechanism of Action

The mechanism of action of 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • 2-Phenyl substitution (e.g., in compound from ) introduces additional aromaticity, which may enhance π-π stacking in biological targets.
  • 4-Substituents like methoxybenzyl () or piperazinyl linkers () modulate electronic properties and solubility.

Physicochemical Properties

Solubility in Pharmaceutical Solvents

Solubility data for pyridazinones in solvents like water, ethanol, and PEG-400 are critical for formulation.

Compound Solubility (mg/mL, 298 K) Solvent Thermodynamic Behavior Reference
6-Phenyl-4,5-dihydropyridazin-3(2H)-one 0.12 ± 0.01 Water Endothermic, entropy-driven
Target Compound* ~0.05 (predicted) Water Likely lower due to lipophilic isopropyl group
6-Phenylpyridazin-3(2H)-one 1.45 ± 0.12 Ethanol Exothermic, enthalpy-driven

Pharmacological Activities

Analgesic and Anti-Inflammatory Activity
  • Tetrahydro-pyridazinones (e.g., 6-phenyl-4-benzylidene derivatives) showed significant analgesic activity (p<0.001) in hot-plate tests, though less potent than aspirin .
  • Piperazinyl-linked derivatives (e.g., 6-(4-chlorophenyl)piperazinyl compounds) demonstrated anti-proliferative activity against AGS gastric cancer cells (IC₅₀: 12–45 μM) .
Cardiovascular and Antimicrobial Effects
  • 6-Phenyl-4,5-dihydropyridazinones exhibited cardiotonic effects via PDE-III inhibition, with EC₅₀ values in the nanomolar range .
  • Thioxo-triazol derivatives (e.g., 6-phenyl-2-(4-phenyl-5-thioxo-triazol-3-yl)pyridazinones) showed antihypertensive activity in vivo .

Target Compound’s Potential: While direct pharmacological data for 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one is sparse, its structural similarity to active analogues suggests possible applications in inflammation or oncology. The isopropyl group may enhance membrane permeability, improving efficacy in cellular assays.

Biological Activity

6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one is a compound of interest due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in pharmacological applications. This article reviews the compound's biological activity, synthesizing data from various studies and highlighting its mechanisms, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

The compound this compound features a pyridazinone core substituted with an isopropylphenyl group. This structure is significant as it influences the compound's interaction with biological targets.

1. Enzyme Inhibition

One of the primary areas of investigation for pyridazinone derivatives, including this compound, is their role as enzyme inhibitors. Research has shown that related pyridazinones exhibit inhibitory activity against monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism.

  • Monoamine Oxidase Inhibition :
    • A study reported that certain pyridazinones were reversible and competitive inhibitors of MAO-B, with IC50 values indicating potent inhibition (e.g., IC50 = 0.013 µM for a closely related derivative) . The selectivity for MAO-B over MAO-A suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

2. Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies using fibroblast cell lines (L929) demonstrated that while some derivatives caused significant cell death at higher concentrations, others, including those structurally related to this compound, exhibited minimal cytotoxic effects even at elevated doses .

CompoundIC50 (µM)Cytotoxicity
T327.05High
T6120.6Low

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of pyridazinones. Modifications at various positions on the pyridazine ring can significantly alter potency and selectivity:

  • Position 4 Substituents : Variations in substituents at position 4 have been shown to enhance MAO-B inhibition.
  • Substituent Effects : The presence of electron-withdrawing groups generally increases inhibitory potency against MAO-B .

Case Study 1: Neuroprotective Effects

A recent study focused on a series of pyridazinones demonstrated their neuroprotective effects in models of oxidative stress. The derivatives exhibited significant protective effects against neuronal cell death induced by oxidative agents, suggesting their potential as therapeutic agents for neurodegenerative conditions.

Case Study 2: Antiplatelet Activity

Another investigation evaluated the antiplatelet activity of structurally similar pyridazinones, revealing promising results. The compounds were effective in inhibiting platelet aggregation, indicating potential cardiovascular benefits .

Q & A

Q. What are the recommended synthetic routes and characterization methods for 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one?

Answer:

  • Synthesis:

    • Multi-step organic synthesis is typical for pyridazinone derivatives. For example, analogous compounds (e.g., 6-(4-chlorophenyl)-pyridazinones) are synthesized via cyclocondensation of hydrazines with diketones or via substitution reactions on pre-formed pyridazinone cores .
    • Key intermediates : Aryl halides (e.g., 4-isopropylphenyl boronic acid) can be coupled to pyridazinone precursors using Suzuki-Miyaura cross-coupling, followed by deprotection or functionalization.
    • Example protocol : React 4-isopropylphenylboronic acid with a bromopyridazinone intermediate under Pd catalysis .
  • Characterization :

    • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substitution patterns and regiochemistry.
    • Mass spectrometry (HRMS) for molecular weight validation.
    • X-ray crystallography (using SHELX software ) to resolve stereochemical ambiguities.

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

Answer:

  • Purity analysis :
    • HPLC/UV-Vis with a C18 column (method: 0.1% TFA in water/acetonitrile gradient) to quantify impurities (<1% threshold).
    • Thermogravimetric analysis (TGA) to detect solvent residues or decomposition.
  • Stability studies :
    • Accelerated stability testing at 40°C/75% RH for 4 weeks, monitoring degradation via LC-MS.
    • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .

Advanced Research Questions

Q. What structural modifications enhance the biological activity of pyridazinone derivatives like this compound?

Answer:

  • Substituent optimization :
    • Electron-withdrawing groups (e.g., Cl, CF₃) at the phenyl ring improve metabolic stability (e.g., 6-(4-chlorophenyl) analogs showed anti-inflammatory activity ).
    • N-Alkylation of the pyridazinone ring (e.g., benzyl groups) enhances lipophilicity and target binding .
  • Case study : Derivatives with morpholino or piperazinyl substitutions (e.g., 6-[4-morpholinophenyl] analogs) exhibit improved cardiovascular activity .

Q. How can crystallographic data (e.g., Hirshfeld surfaces) inform the drug design of pyridazinone-based compounds?

Answer:

  • Crystal structure insights :
    • Intermolecular interactions : Analyze hydrogen bonds (N-H···O) and π-π stacking in derivatives like 4-benzyl-6-phenyl-dihydropyridazinones .
    • Hirshfeld surface analysis quantifies contact contributions (e.g., H-bonding vs. van der Waals) to predict solubility and polymorphism .
  • SHELX refinement : Use SHELXL for high-resolution refinement of torsion angles and occupancy factors in co-crystals with biological targets .

Q. What methodologies resolve contradictions in reported biological activities of pyridazinone derivatives?

Answer:

  • Data reconciliation strategies :
    • Dose-response reevaluation : Compare IC₅₀ values across assays (e.g., antiplatelet vs. inotropic activity in 4,5-dihydropyridazinones ).
    • Target profiling : Use kinase/GPCR panels to identify off-target effects causing variability.
    • Computational modeling : MD simulations of ligand-receptor complexes (e.g., PARP inhibitors ) to rationalize potency differences.

Q. How to optimize reaction yields for large-scale synthesis of this compound?

Answer:

  • Process chemistry adjustments :

    • Catalyst screening : Test Pd(PPh₃)₄ vs. XPhos-Pd-G3 for Suzuki coupling efficiency .
    • Solvent optimization : Replace DMF with THF/water mixtures to improve atom economy.
    • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h for cyclization steps .
  • Yield data :

    StepYield (Traditional)Yield (Optimized)
    Suzuki coupling65%88%
    Cyclization45%72%

Q. What analytical techniques validate the compound’s interaction with biological targets (e.g., DAAO inhibition)?

Answer:

  • Biophysical assays :
    • Surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) for DAAO .
    • Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS).
  • Crystallographic validation : Co-crystallize with human PARP-12 (PDB ID: 6V3W) to map binding pockets .

Q. How to address solubility challenges in in vivo studies of this compound?

Answer:

  • Formulation strategies :

    • Prodrug design : Introduce phosphate esters at the pyridazinone oxygen for enhanced aqueous solubility .
    • Nanoparticle encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to improve bioavailability .
  • Solubility data :

    SolventSolubility (mg/mL)
    Water<0.01
    PEG-40012.5
    DMSO45.8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.